2-[5-(methoxymethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[5-(Methoxymethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a thiophene ring substituted with a methoxymethyl group and a dioxaborolane moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(methoxymethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-(methoxymethyl)thiophene-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Methoxymethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-[5-(Methoxymethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis . Some key applications include:
Mechanism of Action
The mechanism of action of 2-[5-(methoxymethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
2-[5-(Methoxymethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern and the presence of both a thiophene ring and a dioxaborolane moiety . Similar compounds include:
5-(Methoxymethyl)thiophene-2-boronic acid: Lacks the dioxaborolane moiety.
Thiophene-2-boronic acid: Lacks both the methoxymethyl group and the dioxaborolane moiety.
These similar compounds are also used in Suzuki–Miyaura coupling reactions but may exhibit different reactivity and selectivity due to their structural differences .
Properties
CAS No. |
2102681-58-1 |
---|---|
Molecular Formula |
C12H19BO3S |
Molecular Weight |
254.2 |
Purity |
95 |
Origin of Product |
United States |
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